1-phenyl-2H-isoindole
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Overview
Description
1-Phenyl-2H-isoindole is a heterocyclic compound consisting of a benzene ring fused with a pyrrole ring, with a phenyl group attached to the nitrogen atom This compound is an isomer of indole and exhibits unique chemical properties due to its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2H-isoindole can be synthesized through several methods:
Ring-Closure Reactions: One common method involves the cyclization of alkynes under gold or palladium catalysis.
Intramolecular α-Arylation: This method involves the cyclization of amino esters to form the isoindole ring.
Cyclization of Benzylic Amines: This process can be catalyzed by various metal catalysts, such as FeCl3, to form the isoindole structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
1-Phenyl-2H-isoindole undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, such as isoindoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoindole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions include various substituted isoindoles, isoindolines, and other heterocyclic compounds.
Scientific Research Applications
1-Phenyl-2H-isoindole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-phenyl-2H-isoindole and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, some isoindole derivatives act as inhibitors of cyclooxygenase enzymes, which play a role in inflammation . The exact pathways and molecular interactions depend on the specific structure and functional groups of the isoindole derivative.
Comparison with Similar Compounds
1-Phenyl-2H-isoindole can be compared with other similar compounds, such as:
Indole: While both are heterocyclic compounds, indole has a different ring structure and exhibits different chemical properties.
Isoindoline: This is the reduced form of isoindole and has different reactivity and applications.
Phthalimide: This compound contains an isoindole-1,3-dione structure and is used in different industrial applications.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
19023-49-5 |
---|---|
Molecular Formula |
C14H11N |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-phenyl-2H-isoindole |
InChI |
InChI=1S/C14H11N/c1-2-6-11(7-3-1)14-13-9-5-4-8-12(13)10-15-14/h1-10,15H |
InChI Key |
YCFOLQSTUQNCAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=CN2 |
Origin of Product |
United States |
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